Phenyl methyl difluorosilane
Description
Structure
3D Structure
Properties
CAS No. |
328-57-4 |
|---|---|
Molecular Formula |
C7H8F2Si |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
difluoro-methyl-phenylsilane |
InChI |
InChI=1S/C7H8F2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
YXBGGXXOSAYEJC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Contextualization Within Fluorosilane and Organosilicon Compound Classes
Organosilicon compounds are broadly defined as chemical structures containing carbon-silicon bonds. This class of molecules is extensive, ranging from simple silanes to complex polymers, and is a cornerstone of modern materials science and synthetic chemistry. wiley-vch.denih.gov Within this large family, phenyl methyl difluorosilane (B1194483) is categorized as an organosilane, specifically a tetra-substituted silane (B1218182), as it features a central silicon atom bonded to four other groups. nih.gov
The presence of a phenyl group (an aromatic ring) and a methyl group (an aliphatic chain) makes it an aryl(alkyl)silane. Furthermore, the two fluorine atoms directly attached to the silicon center place it squarely in the sub-category of fluorosilanes. Fluorosilanes are noted for the high electronegativity of the fluorine atoms, which significantly influences the electronic environment of the silicon atom and the polarity of the Si-F bonds. This dual classification as both an aryl(alkyl)silane and a fluorosilane is critical to its chemical behavior, blending the characteristics of aromatic systems with the unique reactivity conferred by the silicon-fluorine linkages. The presence of the phenyl group, in particular, can enhance thermal stability and modify optical properties in larger molecular structures. andisil.com
Table 1: Physicochemical Properties of Phenyl Methyl Difluorosilane
| Property | Value | Source |
|---|---|---|
| IUPAC Name | difluoro-methyl-phenylsilane | nih.gov |
| Molecular Formula | C₇H₈F₂Si | nih.gov |
| Molecular Weight | 158.22 g/mol | nih.gov |
| CAS Number | 328-57-4 | nih.gov |
Significance As a Synthetic Building Block and Research Target
Phenyl methyl difluorosilane (B1194483) serves as a valuable precursor and building block in organic and materials synthesis. Its utility stems from the reactivity of the silicon-fluorine bonds, which can be selectively cleaved and replaced.
One of the primary applications of related organosilicon compounds is as monomers for the production of silicone polymers. ottokemi.com For instance, dichloromethylphenylsilane, a closely related chloro-analog, is a known monomer for creating silicone resins. ottokemi.comnih.gov While direct polymerization of phenyl methyl difluorosilane is less common, its functional groups allow for its incorporation into more complex structures. Arylsilanes, in general, are foundational for creating materials like polysiloxanes and silsesquioxanes, which have applications in electronics and functional coatings due to their thermal stability and tunable properties. wiley-vch.denih.gov
The Si-F bonds in this compound are susceptible to nucleophilic attack, making the compound a useful reagent for introducing the "Ph(Me)Si" moiety into other molecules. More broadly, aryl and alkyl difluorosilanes are recognized as important building blocks in cross-coupling reactions and can be used in fluoride-induced chemical transformations. For example, research has shown that arylsilanes can undergo fluoride-promoted rearrangements where an aryl group migrates from the silicon to an adjacent carbon atom, a powerful method for forming new carbon-carbon bonds. researchgate.netorganic-chemistry.org This type of reactivity highlights the potential of this compound as a target for developing novel synthetic methodologies.
Table 2: Spectroscopic Data Identifiers for this compound
| Identifier Type | Value | Source |
|---|---|---|
| InChI | InChI=1S/C7H8F2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | nih.gov |
| InChIKey | YXBGGXXOSAYEJC-UHFFFAOYSA-N | nih.gov |
| SMILES | CSi(F)F | nih.gov |
Evolution of Research Perspectives on Aryl Alkyl Difluorosilanes
Direct Synthesis Approaches to Phenyl methyl difluorosilane
The direct synthesis, often a variation of the Rochow-Müller process, represents a primary industrial route for producing organosilanes. While historically significant for methylchlorosilanes, this process can be adapted for phenyl-substituted silanes. The fundamental reaction involves the high-temperature, copper-catalyzed reaction of chlorobenzene (B131634) and a methylating agent with elemental silicon.
This process typically yields a mixture of products, including Phenyl methyl dichlorosilane (B8785471), which can then be subjected to fluorination. The direct formation of this compound would require a carefully controlled reaction with sources of phenyl, methyl, and fluorine groups reacting simultaneously with silicon metal. However, a more common and controllable approach is the subsequent fluorination of the chlorinated analogue produced via the direct process.
Catalytic Routes and Reaction Optimization
Modern synthetic chemistry has increasingly turned to catalytic methods to improve selectivity, efficiency, and substrate tolerance. nih.gov For arylfluorosilanes, transition-metal catalysis offers powerful tools for constructing the key silicon-aryl bond. nih.govnih.gov
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of silicon-carbon bonds. nih.gov Palladium is the most frequently used metal for these transformations. nih.govnih.gov Methodologies such as palladium-catalyzed C-H bond activation or cross-coupling reactions can be employed to synthesize arylfluorosilanes. nih.govnih.govresearchgate.net For instance, a palladium catalyst can facilitate the coupling of an aryl halide with a suitable difluoromethylsilane reagent. nih.gov These processes benefit from the continuous development of specialized ligands and reaction conditions that optimize yield and selectivity. nih.govnih.gov While many reports focus on trifluoromethyl or other fluorinated groups, the principles are applicable to the synthesis of this compound by choosing the appropriate silicon-containing coupling partner. nih.govbeilstein-journals.org
Table 1: Overview of Transition Metals in Arylfluorosilane Synthesis
| Metal | Typical Reaction Type | Key Advantages |
|---|---|---|
| Palladium | Cross-coupling, C-H Activation | High efficiency, broad functional group tolerance. nih.govnih.gov |
| Copper | Cross-coupling | Low cost, high efficiency. nih.govnih.gov |
| Nickel | Cross-coupling | Effective for specific substrates, cost-effective. |
An alternative route to monosilanes involves the thermal or catalytic cleavage (cracking) of disilanes. This method often proceeds through the formation of highly reactive silylene intermediates. For the synthesis of this compound, a precursor such as 1,2-diphenyl-1,2-dimethyldifluorodisilane could theoretically be used. Upon heating or in the presence of a catalyst, this disilane (B73854) could undergo Si-Si bond cleavage.
Another related process is the disproportionation of organochlorodisilanes, which involves the redistribution of substituents. youtube.com This type of reaction, often catalyzed by a Lewis base, can convert a disilane into a mixture of different monosilanes and polysilanes. By carefully selecting the disilane precursor and reaction conditions, it is possible to influence the product distribution to favor the formation of the desired this compound.
Precursor Modifications and Functionalization Strategies
Perhaps the most versatile and widely practiced approaches in a laboratory setting involve the modification of readily available organosilane precursors. These methods offer high degrees of control over the final product's structure.
The most straightforward synthesis of this compound involves starting with a pre-formed halosilane, typically Phenylmethyldichlorosilane. This common precursor can be converted to the target difluoro compound via a halogen exchange (halex) reaction. This involves treating the dichlorosilane with a suitable fluorinating agent. A variety of such agents can be employed, each with its own reactivity profile and handling requirements.
Table 2: Common Fluorinating Agents for Halex Reactions
| Fluorinating Agent | Formula | Typical Conditions |
|---|---|---|
| Hydrogen Fluoride | HF | Can be used directly or in a solvent. nih.gov |
| Antimony Trifluoride | SbF₃ | Effective for chlorosilane fluorination (Swarts reaction). |
| Sodium Fluoride | NaF | A solid reagent, often used at elevated temperatures. |
Alternatively, the silicon-carbon bonds can be formed by reacting an organometallic reagent with a fluorinated silicon electrophile. The Grignard reaction is a classic and powerful method for this purpose. gelest.com For example, Phenylmagnesium bromide can be reacted with a methyldifluorosilane (B1625915) species (e.g., Methyltrichlorosilane followed by partial fluorination) to yield this compound. nih.govgoogle.comyoutube.com The kinetics and outcome of such reactions are highly dependent on the solvent, with tetrahydrofuran (B95107) (THF) often promoting faster reactions than diethyl ether. nih.gov
Reaction Scheme: Grignard Synthesis
Ph-MgBr + MeSi(Cl)F₂ → Ph-Si(Me)F₂ + MgBrCl
This approach allows for the modular construction of the target molecule by choosing the appropriate Grignard reagent and halosilane partner.
Modern synthetic methods include the use of silyl (B83357) anions as potent nucleophiles. The generation of a phenyl methyl silyl anion, which can then be trapped with an electrophilic fluorine source, represents a sophisticated route to this compound. A silyl anion can be prepared via several methods, including the reductive cleavage of a disilane (e.g., 1,2-diphenyl-1,2-dimethyldisilane) with an alkali metal or by deprotonation of a hydrosilane (e.g., Phenylmethylsilane).
Once formed, this highly reactive silyl anion is reacted with an electrophilic fluorinating agent. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), are commonly used for this purpose due to their stability and effectiveness. wikipedia.orgrsc.org This pathway offers a distinct retrosynthetic disconnection compared to more traditional methods. google.com
Coupling Reactions Involving this compound Derivatives
The silicon-carbon and silicon-fluorine bonds in this compound and its derivatives offer opportunities for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. While direct studies on this compound are limited, the reactivity of analogous arylfluorosilanes and phenyldimethylsilanes in palladium-catalyzed reactions provides significant insights into its potential synthetic utility.
Palladium-catalyzed carbonylative coupling reactions are powerful methods for the synthesis of carbonyl-containing compounds. researchgate.net While direct evidence for the carbonylative coupling of this compound is not extensively documented, related research on arylfluorosilanes and difluorohalides suggests its potential participation in such transformations. For instance, palladium-catalyzed carbonylative coupling of difluorohalides with alkyl boranes has been reported, highlighting the feasibility of incorporating a difluoro-moiety into carbonyl compounds. researchgate.net
These reactions typically proceed through a catalytic cycle involving the oxidative addition of the aryl-silicon bond to a low-valent palladium complex, followed by carbon monoxide insertion and reductive elimination to afford the acylated product. The presence of the fluorine atoms on the silicon in this compound can influence the reactivity of the Si-phenyl bond, potentially requiring specific activators like fluoride ions to facilitate the transmetalation step.
A general representation for the potential palladium-catalyzed carbonylative coupling of an arylfluorosilane is depicted below:
Table 1: Hypothetical Palladium-Catalyzed Carbonylative Coupling of an Arylfluorosilane
| Reactant 1 | Reactant 2 | Catalyst | CO Source | Product |
|---|---|---|---|---|
| Ar-SiF₂R | R'-X | Pd(0) complex | CO gas | Ar-C(O)-R' |
Note: This table represents a generalized scheme based on known palladium-catalyzed carbonylative couplings and is a hypothetical application to arylfluorosilanes.
Cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. Phenyldimethylsilanes have been successfully employed in silicon-assisted palladium-catalyzed cross-coupling reactions. researchgate.net In these reactions, the phenyl group from the silane (B1218182) is transferred to an organic halide or triflate. The reactivity of this compound in similar transformations would depend on the relative ease of cleavage of the Si-Ph versus the Si-F bonds. Fluoride activation is often crucial for promoting the transfer of the organic group from silicon to the palladium center.
Nucleophilic and Electrophilic Reactivity at the Silicon Center
The silicon atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to many of its chemical transformations.
Nucleophilic attack at the silicon center can lead to the displacement of either the phenyl group or one of the fluorine atoms. The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can cleave the silicon-phenyl bond. The fluoride ions are also good leaving groups, and their displacement can be achieved with appropriate nucleophiles. Research on related compounds like [difluoro(phenylthio)methyl]trimethylsilane shows that fluoride can induce nucleophilic attack, and the difluoromethyl group can be transferred to electrophiles. cas.cn
Table 2: Potential Nucleophilic Displacement Reactions at the Silicon Center
| Substrate | Nucleophile (Nu⁻) | Potential Product 1 (Phenyl Displacement) | Potential Product 2 (Fluorine Displacement) |
|---|---|---|---|
| Ph-Si(Me)F₂ | R-MgX | R-Si(Me)F₂ | Ph-Si(Me)F(Nu) |
| Ph-Si(Me)F₂ | R-Li | R-Si(Me)F₂ | Ph-Si(Me)F(Nu) |
Note: The actual product distribution would depend on the specific nucleophile and reaction conditions.
The silicon-fluorine bond is known for its high strength; however, it can be activated under specific conditions, particularly with strong Lewis acids or in the presence of fluoride-abstracting agents. This reactivity can be harnessed for functional group interconversions. For instance, the reaction of this compound with a strong silyl ether in the presence of a catalyst could potentially lead to the formation of new silicon-containing species through the exchange of the fluorine atoms.
Radical Reactions and Silylene Intermediates
While ionic pathways often dominate the chemistry of organosilanes, radical reactions provide an alternative manifold for their transformation. The generation of radical species from this compound could be initiated by photolysis or the use of radical initiators. youtube.commasterorganicchemistry.com The resulting silyl radical, Ph(Me)FSi•, could participate in various radical processes, such as addition to multiple bonds or hydrogen atom abstraction.
Furthermore, under high-temperature or photolytic conditions, α-elimination of a substituent from the silicon atom could potentially lead to the formation of a highly reactive silylene intermediate, Ph(Me)Si:. Silylenes are silicon analogues of carbenes and are known to undergo a variety of insertion and addition reactions. The specific conditions required for the generation of a silylene from this compound and its subsequent reactivity would be a subject for detailed mechanistic investigation.
Role in the Synthesis of Advanced Silicon Architectures
This compound and related difluorosilanes are valuable precursors for the controlled synthesis of complex, well-defined silicon-based nanostructures known as double-decker silsesquioxanes (DDSQ). figshare.comacs.org These cage-like molecules consist of two parallel siloxane rings linked by silicon atoms. A novel synthetic method has been developed for constructing DDSQ architectures by coupling substituted difluorosilanes with a tetrasiloxanolate precursor under mild conditions. figshare.comacs.orgacs.org
The synthesis using difluorodiphenylsilane, a close analogue of this compound, demonstrates the viability of this approach. figshare.comacs.org The reaction is tolerant of a wide range of functional groups, which is a significant advantage over methods using more reactive dichlorosilanes. figshare.com This tolerance allows for the synthesis of DDSQs bearing functional groups like vinyl and aminopropyl groups. figshare.comacs.org For instance, the reaction of a difluorosilane with an aminopropyl group can yield a DDSQ with two amino groups. figshare.com
The ability to use functionalized difluorosilanes opens pathways to novel materials. acs.orgrsc.org For example, amide-functionalized DDSQs can be prepared, and the resulting cis and trans isomers can be separated and characterized, which is crucial for developing new materials and polymers with precisely defined properties. acs.orgrsc.org The use of phenyl-substituted difluorosilanes is key to creating these advanced, hybrid organic-inorganic architectures. mdpi.comresearchgate.net
Table 2: Synthesis of Functionalized Double-Decker Silsesquioxanes (DDSQ)
| Difluorosilane Precursor | Functional Group | Resulting DDSQ | Reference |
|---|---|---|---|
| Difluorodiphenylsilane | Phenyl | Phenyl-substituted DDSQ | figshare.comacs.org |
| Difluorovinylsilane | Vinyl | Divinyl DDSQ | figshare.com |
The formation of silicon-silicon (Si-Si) bonds is fundamental to creating silicon-based polymers and complex molecular frameworks. This compound, as a halosilane, can be utilized in reductive coupling reactions to generate these structures. Seminal studies have shown that the reductive coupling of dialkyldichlorosilanes is a primary method for producing cyclosilanes, which are rings composed of silicon atoms. acs.org This principle is applicable to difluorosilanes as well.
These coupling reactions can lead to a mixture of small to medium-sized rings (five- to seven-membered), although high selectivity for a specific ring size can be achieved under certain conditions. acs.org Beyond simple rings, more complex Si-Si bonded frameworks, such as sila-adamantane (a silicon analogue of adamantane), can be synthesized through multi-step sequences involving the formation of silyl anions and subsequent reaction with chlorosilanes. acs.org Skeletal rearrangements, like the sila-Wagner–Meerwein rearrangement, can then be initiated to form these intricate, diamondoid structures. acs.org
The phenyl group in this compound plays a crucial role in these processes. The interaction between the phenyl ring and the silicon center influences the electronic properties and stability of intermediates and the final Si-Si bonded products. acs.org Lewis basic salts can also promote coupling reactions of organosilanes with aromatic electrophiles, providing a practical route to form carbon-carbon bonds while leveraging the stability of organosilane reagents. nih.gov While this method focuses on C-C bond formation, it underscores the diverse reactivity of organosilanes in building advanced molecular architectures. nih.gov
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of phenyl methyl difluorosilane (B1194483).
High-Resolution 1H, 13C, and 19F NMR for Structure Elucidation
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR: The ¹H NMR spectrum of phenyl methyl difluorosilane typically shows a multiplet in the aromatic region corresponding to the phenyl protons and a singlet for the methyl protons. rsc.orgnih.gov The specific chemical shifts can be influenced by the solvent used. epfl.chillinois.edu
¹³C NMR: The ¹³C NMR spectrum reveals distinct signals for the methyl carbon and the different carbons of the phenyl group. nih.gov The chemical shifts provide insight into the electronic environment of each carbon atom.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The ¹⁹F NMR spectrum of this compound shows a characteristic signal for the two fluorine atoms attached to the silicon. uvic.ca The chemical shift of this signal can be influenced by interactions with other molecules, as seen in studies of fluoride-mediated rearrangements of phenylfluorosilanes. uvic.ca In such studies, the formation of new species like [Ph3SiF2]⁻ can be monitored by the appearance of new peaks in the ¹⁹F NMR spectrum. uvic.ca For instance, a new peak at -97.5 ppm was observed, consistent with the formation of [Ph3SiF2]⁻. uvic.ca
Table 1: Representative NMR Data for this compound and Related Compounds
| Nucleus | Compound/Fragment | Chemical Shift (ppm) | Reference |
| ¹⁹F | [Ph3SiF2]⁻ | -97.5 | uvic.ca |
This table is for illustrative purposes; specific chemical shifts can vary based on experimental conditions.
29Si NMR Spectroscopy for Silicon Environment Characterization
Silicon-29 (²⁹Si) NMR spectroscopy is a valuable technique for directly probing the silicon center. huji.ac.il It provides information about the coordination number and the nature of the substituents attached to the silicon atom. researchgate.netunige.ch The chemical shift of the silicon nucleus in this compound is influenced by the phenyl, methyl, and fluorine substituents. nih.gov
The ²⁹Si NMR spectrum of silane (B1218182) derivatives covers a wide chemical shift range, making it a good indicator of the chemical environment around the silicon atom. huji.ac.il However, ²⁹Si NMR is a low-sensitivity technique, and spectra often contain a broad background signal from the glass and quartz in the NMR tube and probe. huji.ac.il
Application in Reaction Monitoring and Mechanistic Studies
NMR spectroscopy, particularly ¹⁹F and ²⁹Si NMR, is instrumental in monitoring reactions involving this compound and elucidating reaction mechanisms. uvic.caresearchgate.net For example, real-time electrospray mass spectrometry combined with ¹⁹F NMR has been used to study the fluoride-mediated rearrangement of phenylfluorosilanes, revealing the rapid formation of pentacoordinate silicate (B1173343) species. uvic.ca These studies demonstrate the dynamic nature of the silicon center and the utility of NMR in tracking the formation and decay of intermediates. uvic.ca
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the phenyl ring, the methyl group, and the Si-F bonds. nist.govresearchgate.net The spectra of phenyl-substituted silicon compounds are often similar, with a general shift to longer wavelengths as the mass of the substituents increases. dtic.mil
Table 2: Key Infrared Absorption Bands for Phenyl-containing Silicon Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Phenyl Ring C-C Stretch | ~1428-1451 | dtic.mil |
| Si-C Stretch (in Si-(CH₃)₃) | ~754-840 | researchgate.net |
| Phenyl "X-sensitive" | ~1050-1190 | dtic.mil |
This table provides general ranges for related compounds; specific values for this compound may vary.
The position and intensity of these bands can be influenced by factors such as the solvent environment. nih.gov
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. nih.gov The fragmentation of phenylfluorosilanes can be complex, involving rearrangements and the elimination of neutral fragments like benzene. uvic.ca
Energy-resolved mass spectrometry (ERMS) has been shown to be effective in differentiating positional isomers of related fluorinated compounds by analyzing the relative abundances of fragment ions at different collision energies. nih.gov This technique could potentially be applied to study the fragmentation of this compound in detail.
X-ray Crystallography for Solid-State Structure Determination
Electronic and Optical Spectroscopy
UV-Visible Absorption and Photoluminescence Studies
In general, UV-Visible spectroscopy measures the electronic transitions from a ground state to an excited state upon absorption of ultraviolet or visible light. libretexts.org Photoluminescence spectroscopy, conversely, investigates the emission of light as the molecule returns from an excited state to the ground state. libretexts.org The relationship between these two techniques is crucial; the excitation spectrum in photoluminescence should ideally correspond to the absorption spectrum of the molecule.
While specific data for this compound is absent, theoretical studies and experimental data for analogous molecules suggest that it would likely exhibit absorption in the UV range due to the phenyl chromophore. The presence of the silicon atom and fluorine substituents would influence the precise wavelength of maximum absorption (λmax) and the molar absorptivity. Similarly, any photoluminescent properties would be directly linked to its electronic structure and the efficiency of radiative decay pathways from its excited states.
Investigation of Electronic Structure and Charge Transfer Phenomena
Specific investigations into the electronic structure and charge transfer phenomena of this compound are not extensively documented. However, the electronic properties of such molecules are of significant interest in materials science. The interaction between the phenyl ring's π-system and the orbitals of the silicon atom can lead to interesting electronic behaviors.
In related systems, such as fluorine-substituted dibenzalacetones, the interplay between phenyl and perfluorophenyl groups has been shown to influence charge transport properties, with π–πF interactions being significant for electron transport. rsc.org The introduction of fluorine atoms, as in this compound, can significantly alter the electronic landscape of the molecule, impacting its stability and charge transport capabilities. rsc.org Theoretical calculations on similar systems often employ Density Functional Theory (DFT) to model electronic band structures and predict charge transfer characteristics. For example, in porphyrin-containing metal-organic frameworks, DFT calculations have been used to understand donor-acceptor interactions and photoinduced electron transfer. rsc.org
For this compound, a key aspect of its electronic structure would be the potential for charge transfer between the phenyl ring and the SiF2CH3 group. The electron-withdrawing nature of the fluorine atoms could influence the electron density of the silicon atom and, consequently, its interaction with the aromatic ring.
Advanced Conformational and Dynamic Studies
Free-Jet Laser Spectroscopy for Conformational Analysis
There are no specific studies available that utilize free-jet laser spectroscopy for the conformational analysis of this compound. This advanced technique is a powerful tool for obtaining high-resolution electronic spectra of isolated, cold molecules, which allows for the precise determination of molecular conformations and their corresponding energies. The cooling of molecules in a supersonic jet simplifies the spectrum by reducing rotational and vibrational congestion.
Conformational analyses of substituted benzenes have been performed using other methods, such as a combination of molecular mechanics and ab initio calculations of 13C NMR chemical shifts. rsc.org These studies provide insights into the preferred torsional angles between the phenyl ring and its substituents. For phenyl-silyl compounds, the rotational barrier around the C-Si bond and the preferred orientation of the silyl (B83357) group relative to the aromatic ring are of fundamental interest. While specific data for this compound is lacking, such computational approaches could provide valuable predictions about its conformational preferences.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and predicting the reactivity of molecules. For a molecule like phenyl methyl difluorosilane (B1194483), DFT calculations would offer profound insights into its fundamental properties.
Geometry Optimization and Vibrational AnalysisA foundational step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of phenyl methyl difluorosilane would be calculated. These theoretical parameters could then be compared with experimental data if available, for instance, from X-ray crystallography.ijcce.ac.ir
Following optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration. ijcce.ac.ir The results are used to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate a theoretical infrared (IR) and Raman spectrum. These spectra are invaluable for interpreting experimental spectroscopic data.
HOMO-LUMO Energy Gaps and Molecular Orbital AnalysisThe electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule can be easily excited. nih.govresearchgate.net Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the this compound molecule that are most likely to be involved in electron donation and acceptance, respectively.
Analysis of Reactivity Indices and Electrophilicity/NucleophilicityConceptual DFT provides a set of "reactivity descriptors" that quantify a molecule's reactivity. These are calculated from the energies of the frontier orbitals. Key indices include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Soft molecules tend to be more reactive. nih.gov
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, classifying it as an electrophile. nih.gov
Nucleophilicity Index (N): Quantifies the ability of a species to donate electrons.
Calculating these indices for this compound would allow for a quantitative prediction of its behavior in chemical reactions, for instance, whether it is more likely to act as an electrophile or a nucleophile. Molecular Electrostatic Potential (MEP) maps are also used to visualize reactive sites, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. nih.govresearchgate.net
Thermodynamic Property Prediction and Reaction Energetics
Computational methods can predict key thermodynamic properties without the need for experimental calorimetry. For this compound, properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) could be calculated. These values are essential for determining the stability of the compound and the feasibility of reactions in which it participates. nih.gov
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds, such as the bond between the silicon atom and the phenyl ring in this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. nih.gov
A potential energy surface (PES) can be constructed by plotting the molecule's energy as a function of one or more geometric parameters, such as a dihedral angle. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation between them. mdpi.com Understanding the conformational preferences of this compound is crucial as different conformers can exhibit different reactivity and spectroscopic properties.
Reaction Mechanism Elucidation and Transition State Analysis
Beyond predicting if a reaction is favorable, computational chemistry can elucidate the step-by-step pathway, or mechanism, by which it occurs. This involves identifying and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. chemrxiv.orgcas.cn
For a potential reaction of this compound, such as hydrolysis or a substitution reaction, computational chemists would model the reaction coordinate. The structure of the transition state would be located, and its energy would determine the activation energy barrier for the reaction. cas.cn A lower activation barrier implies a faster reaction rate. This analysis provides a dynamic picture of the chemical transformation at the molecular level. chemrxiv.orgresearchgate.net
Molecular Dynamics Simulations and Advanced Theoretical Models
Computational chemistry provides a powerful lens for investigating the behavior of molecules at an atomic level. For this compound, molecular dynamics (MD) simulations and advanced theoretical models offer a means to understand its structural dynamics, reactivity, and intermolecular interactions, even in the absence of extensive experimental studies on the compound itself. These computational approaches rely on the fundamental principles of quantum mechanics and classical mechanics to model molecular behavior.
Advanced theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic properties of organosilicon compounds. scilit.comresearchgate.net For instance, DFT calculations at the B3LYP/6-31G* level of theory have been successfully employed to determine the thermodynamic parameters of various phenyl-substituted silane (B1218182) derivatives in their standard state. scilit.comresearchgate.net Such studies provide valuable data on properties like molar heat capacity and can be used to analyze the correlation between these properties and temperature. scilit.comresearchgate.net
Theoretical studies on analogous fluorosilanes, such as trifluorosilanes (HSiF3) and methyltrifluorosilane (B1581886) (MeSiF3), offer significant insights into the potential reactivity of the Si-F bond in this compound. nih.govacs.org Quantum mechanical calculations have been used to study the hydrolysis of these compounds, revealing that the process is generally endothermic. nih.govacs.org These models can predict reaction energetics, including Gibbs free energy and activation energies, both in the gas phase and in solution, highlighting the influence of the solvent on the reaction pathway. nih.govacs.org For example, the activation energy for the hydrolysis of fluorosilanes is found to be significantly lower when mediated by a water dimer compared to a single water molecule. nih.gov
The formation of the phenyl-silicon bond, a key structural feature of this compound, has also been a subject of theoretical investigation. Combined experimental and computational studies on the gas-phase reaction of the phenyl radical with silane (SiH4) to produce phenylsilane (B129415) (C6H5SiH3) have elucidated the underlying chemical dynamics. chemrxiv.org These studies, employing electronic structure calculations and quasiclassical trajectories, reveal that the reaction proceeds via a substitution mechanism, challenging the conventional expectation of hydrogen abstraction. chemrxiv.org Such computational models provide fundamental insights into the reactivity of silicon-centered radicals and the formation of aromatic organosilanes. chemrxiv.org
Below are illustrative data tables from theoretical studies on analogous compounds, demonstrating the type of information that can be obtained through computational chemistry.
Table 1: Calculated Thermodynamic Data for Hydrolysis of Methyltrifluorosilane (MeSiF3) with a Water Dimer
| Parameter | Value (kJ/mol) |
| Gibbs Free Energy of Reaction (ΔG) | 10.9 |
| Enthalpy of Reaction (ΔH) | -20.1 |
| Activation Energy (Ea) | 58.6 |
Data sourced from a theoretical study on the hydrolysis of simple trifluorosilanes. nih.gov
Table 2: Energetics of the Phenyl Radical (C6H5) Reaction with Silane (SiH4)
| Reaction Pathway | Overall Reaction Energy (kJ/mol) | Transition State Barrier (kJ/mol) |
| Substitution (C6H5 + SiH4 → C6H5SiH3 + H) | -30 | 39 |
| Hydrogen Abstraction (C6H5 + SiH4 → C6H6 + SiH3) | -86 | 43 |
Data sourced from a combined experimental and theoretical investigation. chemrxiv.org
These computational approaches are foundational in modern materials science and chemistry, offering predictive power and a deeper understanding of molecular systems like this compound.
Advanced Applications in Materials Science and Chemical Synthesis
Precursors for Silicon-Based Functional Materials and Devices
Phenyl methyl difluorosilane (B1194483) serves as a crucial precursor for a variety of silicon-based functional materials and devices. The presence of both phenyl and methyl groups allows for the tuning of material properties such as thermal stability, refractive index, and mechanical strength. andisil.com The difluoro-substituents on the silicon atom provide a reactive site for further chemical modifications and polymerization reactions.
The applications of materials derived from phenyl methyl difluorosilane are extensive. For instance, the incorporation of phenyl groups enhances oxidation resistance, thermal stability, and radiation resistance in silicone-based materials. andisil.com This makes them suitable for demanding applications like electronic encapsulation. andisil.com Furthermore, the ability to be labeled with fluorine-18 (B77423) makes silicon-based fluoride (B91410) acceptors, derived from compounds like this compound, promising candidates for novel positron emission tomography (PET) radiopharmaceuticals. nih.gov The synthesis of compounds like 1,3-difluoro-2-methyl-4-phenylbenzene, which finds use in fluoroquinolone antibacterials, resins, and insecticides, highlights the importance of difluorinated phenyl compounds. jmu.edu
Application in Chemical Vapor Deposition (CVD) for Thin Film Fabrication
Chemical Vapor Deposition (CVD) is a technique used to produce high-quality thin films on a substrate by the chemical reaction of vapor-phase precursors. semi.ac.cnstanford.eduharvard.edu this compound is a valuable precursor in CVD processes for fabricating silicon-based thin films with specific functionalities. The volatility and thermal decomposition characteristics of this compound can be controlled to deposit films with desired properties. semi.ac.cn
The CVD process involves the transport of the precursor to a heated substrate where it decomposes or reacts with other gases to form a solid film. semi.ac.cnruhr-uni-bochum.de The properties of the resulting thin film, such as its composition, crystallinity, and thickness, are highly dependent on the CVD process parameters, including temperature, pressure, and precursor flow rates. stanford.edursc.org The use of organosilicon precursors like this compound allows for the deposition of films with tailored mechanical, electrical, and optical properties for various applications. rsc.org For instance, silicon-containing films with low dielectric constants (low-k) are crucial in the semiconductor industry, and flowable CVD methods using silicon-containing compounds are being explored for this purpose. google.com
Development of Organosilicon Polymers and Polysilanes
This compound is a key monomer in the synthesis of various organosilicon polymers and polysilanes, which exhibit a wide range of interesting properties and applications.
Poly(methylphenylsilylene) and Related Polymer Architectures
Poly(methylphenylsilylene) is a type of polysilane that can be synthesized using this compound as a starting material. These polymers consist of a silicon backbone with methyl and phenyl side groups. The presence of the phenyl group along the polymer chain imparts enhanced thermal stability and other desirable properties. shinetsusilicone-global.com
Silicone Resins with Enhanced Properties
Silicone resins are highly cross-linked polymers with a three-dimensional network structure. researchgate.net The incorporation of phenyl groups, which can be introduced using this compound or related precursors, significantly enhances the properties of these resins. Methyl-phenyl silicone resins exhibit excellent heat resistance, mechanical strength, and gloss. shinetsusilicone-global.com They also demonstrate good compatibility with organic resins. shinetsusilicone-global.com
The introduction of phenyl groups into the silicone resin structure leads to several improvements:
Enhanced Thermal Stability: Phenyl groups increase the thermal decomposition temperature of the silicone resin. researchgate.net For example, methyl-phenyl silicone resins can be formulated to withstand temperatures up to 600-650°C, making them suitable for high-temperature coatings. elkaysilicones.comelkaysilicones.com
Improved Mechanical Properties: The presence of phenyl groups can contribute to the hardness and toughness of the cured resin. shinetsusilicone-global.com
Enhanced Adhesion: Methyl-phenyl silicone resins often exhibit good adhesion to various substrates. shinetsusilicone-global.com
Excellent Weather and Corrosion Resistance: These resins provide superior resistance to UV radiation, moisture, and salt spray. elkaysilicones.comelkaysilicones.com
The properties of methyl-phenyl silicone resins can be tailored by adjusting the ratio of methyl to phenyl groups and by co-polymerizing with other silane (B1218182) monomers. google.com This versatility makes them valuable in a wide range of applications, including heat-resistant paints, protective coatings, and electrical insulation. shinetsusilicone-global.comelkaysilicones.comgoogle.com
Role in Organic Electronics and Optoelectronic Technologies
The unique properties of organosilicon compounds derived from this compound make them promising materials for applications in organic electronics and optoelectronics. Polysiloxanes, for example, are of great interest due to their high flexibility, good film-forming ability, and optical transparency. mdpi.com
The introduction of phenyl groups into the polysiloxane backbone can influence the material's optical properties, such as its refractive index. andisil.com This makes them suitable for use in devices where light management is critical. Furthermore, the development of silicone materials with semiconductor behavior and photoluminescence opens up possibilities for their use in flexible displays, solar cells, and other optoelectronic devices. mdpi.com
Catalytic Applications in Organic Transformations
While this compound itself is not typically a direct catalyst, related organosilicon and organofluorine compounds play significant roles in catalysis. For instance, difluoromethyl phenyl sulfone and its derivatives are versatile reagents in various organic reactions, including nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylations. cas.cn These reactions are important for the synthesis of fluorine-containing molecules, which have applications in pharmaceuticals and materials science. cas.cngoogle.com
The development of new catalytic methods, such as those involving metal-organic frameworks (MOFs) as heterogeneous catalysts, is an active area of research. nih.gov While not directly involving this compound, this highlights the broader context of developing novel catalytic systems for organic synthesis. Additionally, fluoride-promoted rearrangements of organosilicon compounds are a known synthetic strategy. researchgate.net
Building Blocks for Complex Molecular Frameworks and Nanostructures
The unique structural and electronic properties of organosilicon compounds, particularly those incorporating both phenyl and fluorine moieties like this compound, position them as promising candidates for the construction of advanced materials. While direct reports on the integration of this compound into complex molecular frameworks and nanostructures are not extensively documented, the established roles of analogous silanes and fluorinated molecules in materials science provide a strong indication of its potential.
Organosilanes are fundamental building blocks in the synthesis of a wide array of materials, from self-assembled monolayers to highly ordered crystalline structures. For instance, compounds such as 4-(chloromethyl)phenyltrichlorosilane (B1580949) have been successfully employed in the self-assembly of nanostructures on surfaces. lsu.edu The process involves the controlled growth of these molecules within patterned templates, demonstrating the utility of phenyl-containing silanes in creating ordered nano-arrays. lsu.edu The final morphology and dimensions of these nanostructures are influenced by factors like solvent polarity and temperature, highlighting the tunable nature of silane-based self-assembly. lsu.edu
In the realm of crystalline porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the incorporation of fluorine atoms into the organic linkers has been shown to be a powerful strategy for tuning the framework's properties. Fluorination can enhance the material's stability and can be used to tailor the pore environment for specific applications, such as selective gas adsorption or drug delivery. For example, fluorinated COFs have demonstrated improved loading capacities for therapeutic agents due to the formation of hydrogen bonds between the fluorine groups and the drug molecules. nih.gov The presence of fluorine can also impart hydrophilicity, improving the dispersibility of the framework in aqueous media. nih.gov
Furthermore, the flexibility of the building blocks is a key determinant of the dynamic behavior of the resulting frameworks. The use of building blocks with conformational flexibility can lead to the formation of "soft" COFs that exhibit reversible structural transformations in response to external stimuli, such as the presence of specific gases. chemistryviews.org This "gate-opening" behavior is highly desirable for applications in gas separation and storage. chemistryviews.org Given that this compound possesses a phenyl group, which can be functionalized, and reactive Si-F bonds, it represents a versatile precursor for designing building blocks for such advanced, functional materials.
The solution-based self-assembly of nanoparticles is another area where organosilanes play a crucial role, often as surface ligands that direct the organization of nanoparticles into larger, ordered structures. semanticscholar.orgrsc.org The ability of silanes to form stable bonds with nanoparticle surfaces, combined with the intermolecular interactions of the organic substituents, allows for the precise control over the final architecture of the plasmonic nanostructures. semanticscholar.orgrsc.org
Application as Silylating Reagents in Synthetic Organic Chemistry
Phenyl-substituted silanes are significant reagents in synthetic organic chemistry, primarily utilized for the introduction of silyl (B83357) groups into organic molecules. This process, known as silylation, is a cornerstone of modern organic synthesis for protecting functional groups, activating substrates, and creating key intermediates. While this compound itself is a specialized reagent, the reactivity patterns of closely related compounds, such as phenyldimethylsilyllithium, offer insight into its potential applications as a silylating agent.
Phenyldimethylsilyllithium, formed from the reaction of lithium with phenyldimethylsilyl chloride, is a potent nucleophilic silylating reagent. rsc.org Its preparation and subsequent reactions have been studied in detail, revealing its utility in various synthetic transformations. One of the notable reactions of phenyldimethylsilyllithium is its ability to displace other silyl groups from silyl enol ethers to generate lithium enolates under relatively mild conditions. rsc.org This transmetalation reaction is a powerful tool for the regioselective formation of enolates, which are versatile intermediates in carbon-carbon bond-forming reactions.
The table below summarizes key reactions and byproducts associated with the preparation and use of phenyldimethylsilyllithium, a representative phenyl-containing silylating agent.
| Reactants | Product(s) | Reaction Type | Significance |
| Lithium, Phenyldimethylsilyl chloride | Phenyldimethylsilyllithium, 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | Reagent Formation | Generation of the active silylating agent. |
| Phenyldimethylsilyllithium, 1,2-Dibromoethane | Dimethyl(phenyl)silyl bromide | Quenching/Analysis | Used in the titration and analysis of the reagent. |
| Phenyldimethylsilyllithium, tert-Butyldimethylsilyl enol ether of cyclohexanone | Lithium enolate of cyclohexanone | Silyl Group Displacement | Forms a key intermediate for alkylation and aldol (B89426) reactions. |
| Phenyldimethylsilyllithium, Proton source (e.g., adventitious water) | Dimethyl(phenyl)silane | Protonation | A common side reaction that consumes the active reagent. |
This table illustrates the reactivity of a representative phenylsilylating agent, phenyldimethylsilyllithium, based on documented research findings. rsc.org
The reactivity of this compound as a silylating agent would be influenced by the two fluorine atoms on the silicon center. These electron-withdrawing groups would render the silicon atom more electrophilic compared to its non-fluorinated counterparts. This enhanced electrophilicity could make it a suitable reagent for silylating nucleophiles under different conditions, potentially without the need to first generate a silyllithium species. The Si-F bonds can be cleaved by strong nucleophiles, allowing for the transfer of the "Ph(Me)SiF" moiety. The specific applications would depend on the reaction conditions and the nature of the nucleophilic substrate.
Emerging Research Frontiers and Future Directions
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of silicones often involves processes with a significant carbon footprint, highlighting the need for more environmentally friendly alternatives. dntb.gov.ua The development of sustainable and green synthetic methodologies for Phenyl methyl difluorosilane (B1194483) and related silicones is a critical area of research.
Current research in green chemistry for silicones is focused on several key areas:
Recycling and Depolymerization: A significant challenge with silicone-based materials is their accumulation in the environment. digitellinc.com Researchers are exploring methods for the depolymerization of silicone polymers back to their monomeric units, which can then be reused. digitellinc.comCurrent time information in Oxfordshire, GB. Fluoride-catalyzed depolymerization at room temperature has shown promise for recycling polysiloxanes into repolymerizable cyclic siloxanes. digitellinc.com While not yet specific to Phenyl methyl difluorosilane, these general methods offer a pathway for the circular use of fluorosilicones. The recycling of fluoropolymers, in general, is an area of active research, with methods to remove contaminants and reprocess the material being developed. alfa-chemistry.comalfa-chemistry.compro-kunststoff.deresearchgate.net
Bio-based Feedstocks: The use of renewable resources, such as plant oils, to produce silicones with a lower carbon footprint is another promising avenue. mdpi.com This approach aims to reduce the reliance on traditional, energy-intensive production methods.
Green Solvents: The use of environmentally benign solvents in the synthesis and processing of silanes and silicones is being investigated. 3dzgroup.com Alcohols are being explored as green solvents for the synthesis of alkoxy-substituted silanes under mild conditions. alfa-chemistry.com3dzgroup.com
The development of eco-friendly, silane-based coatings for applications like corrosion protection also underscores the trend towards more sustainable silicon chemistry. alfa-chemistry.cominnovscience.comromareng.com.au These coatings are being positioned as non-toxic and environmentally safe alternatives to traditional materials. alfa-chemistry.cominnovscience.com
Exploration of Novel Catalytic Systems for Silicon Chemistry
Catalysis plays a pivotal role in silicon chemistry, particularly in processes like hydrosilylation and ring-opening polymerization (ROP), which are fundamental to the synthesis of silicone polymers. The exploration of novel catalytic systems is crucial for improving efficiency, selectivity, and control over the polymerization of monomers like this compound.
Key areas of research in catalysis for silicon chemistry include:
Hydrosilylation Catalysts: Hydrosilylation is a key reaction for creating carbon-silicon bonds. Research is ongoing to develop more efficient and selective catalysts for this process. hokudai.ac.jp For instance, cobalt-based catalysts are being explored for the synthesis of alkoxy-substituted silanes. alfa-chemistry.com3dzgroup.com The development of catalysts for the hydrosilylation of specific substrates, such as epoxides and alkenes, is also an active area of research. wwu.edu
Ring-Opening Polymerization (ROP) Catalysts: ROP of cyclosiloxanes is a primary method for producing high molecular weight polysiloxanes. gelest.com Researchers are investigating new initiators and catalysts to better control the polymerization process. This includes the use of perfluoroarylated Lewis acids (PFLAs) and photomediated cationic ROP with temporal control. innovscience.comacs.org Anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP) are key strategies being optimized for the synthesis of fluorosilicone polymers. nih.gov The development of living anionic ROP allows for the synthesis of well-defined silicone macromers with controlled molecular weight and architecture. gelest.com
Catalyst Recycling: To improve the sustainability of catalytic processes, research is also focused on the development of recyclable catalysts, such as perfluoroalkylated phase-transfer catalysts. nih.gov
The synthesis of fluorosilicone copolymers often requires potent initiators that can simultaneously initiate various siloxane monomers in anionic ring-opening polymerization. nih.gov
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Silicones)
The integration of silicones with advanced manufacturing technologies, particularly additive manufacturing (3D printing), is a rapidly growing field. This technology offers the ability to fabricate complex, customized silicone parts with high precision. 3dzgroup.comforerunner3d.comformlabs.comyoutube.com
Recent advancements in the 3D printing of silicones include:
Development of Silicone Resins for Stereolithography (SLA): New silicone resins are being developed that are compatible with SLA 3D printers. 3dzgroup.comforerunner3d.comformlabs.comyoutube.com These materials allow for the creation of soft, pliable, and durable parts with fine features and complex geometries that are not possible with traditional manufacturing methods. 3dzgroup.comforerunner3d.comformlabs.com
Fluorosilicone Resins for 3D Printing: The development of UV-curable fluorosilicone resins for 3D printing opens up new possibilities for creating components with high temperature and chemical resistance. 3dresyns.com These materials are suitable for applications in demanding environments, such as in the aerospace, automotive, and chemical industries. romareng.com.audaikinchemicals.co.th
Material Properties of 3D-Printed Silicones: 3D-printed silicone parts can exhibit excellent properties, including a wide operating temperature range, high elongation at break, and good tear strength. 3dzgroup.comforerunner3d.comformlabs.com For example, a 40A Shore durometer silicone resin for SLA can produce parts with a 230% elongation at break and a tear strength of 12 kN/m. 3dzgroup.comforerunner3d.comformlabs.com
The ability to 3D print with silicones and fluorosilicones has numerous potential applications, including the rapid prototyping of flexible components, the production of customized medical devices, and the fabrication of soft robotics and seals. 3dzgroup.comforerunner3d.comliqcreate.com
Table 1: Properties of a 3D-Printable Silicone Resin
| Property | Value |
| Shore Hardness | 40A |
| Elongation at Break | 230% |
| Tear Strength | 12 kN/m |
| Thermal Resistance | -25°C to 125°C |
| Minimum Feature Size | 0.3 mm |
This data is based on a commercially available Silicone 40A Resin for SLA 3D printing. 3dzgroup.comforerunner3d.comformlabs.com
Designing New Materials with Tailored Electronic, Optical, and Mechanical Properties
This compound serves as a versatile building block for designing new materials with specific electronic, optical, and mechanical properties. By incorporating phenyl and fluorine groups into the siloxane backbone, researchers can tune the properties of the resulting polymers for a wide range of applications.
Electronic Properties: The introduction of fluorine atoms can alter the dielectric properties of silicone materials. mdpi.com For instance, fluorosilicones have been noted to have a higher dielectric constant compared to vinyl and phenyl silicones. mdpi.com The electrical properties of fluorosilicones make them suitable for certain electronic applications. cormanufacturing.com
Optical Properties: The presence of phenyl groups can significantly increase the refractive index of polysiloxanes, making them suitable for optical applications. mdpi.com Researchers are developing fluorosilicone resins with high ultraviolet transmittance for use as optical materials. researchgate.net Moldable optical silicones offer excellent optical clarity, light transmission, and resistance to UV degradation and yellowing, making them superior to traditional plastics like polycarbonate (PC) and polymethyl methacrylate (B99206) (PMMA) in many LED lighting applications. dge-europe.com
Mechanical Properties: The mechanical properties of silicone polymers can be tailored by controlling the crosslinking density and the nature of the organic substituents. The introduction of fluorine-containing groups can impact properties such as tensile strength, elongation at break, and hardness. mdpi.comnih.gov For example, blending methyl vinyl silicone rubber with fluorosilicone rubber can modify the mechanical properties of the resulting composite. mdpi.com Similarly, the incorporation of phenyl groups in silicone rubber can affect its mechanical characteristics. researchgate.net Fluorosilicones are known for their resistance to fuels, oils, and solvents, as well as their performance over a broad temperature range, making them suitable for demanding applications in the aerospace and automotive industries. romareng.com.aucormanufacturing.commobilityengineeringtech.com
Table 2: Comparative Properties of Optical Materials
| Property | Moldable Optical Silicone | Polycarbonate (PC) | Polymethyl Methacrylate (PMMA) |
| UV Resistance | Excellent | Fair | Poor |
| Thermal Stability | Excellent | Good | Fair |
| Scratch Resistance | Good | Poor | Poor |
This table provides a general comparison of the properties of moldable optical silicones with other common optical plastics. dge-europe.com
Synergistic Experimental and Computational Research Paradigms
The combination of experimental research with computational modeling is becoming an increasingly powerful tool for understanding and predicting the behavior of complex chemical systems, including those involving this compound. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) modeling are being used to gain insights into the polymerization processes and material properties of silicones. dntb.gov.uamdpi.commdpi.comresearchgate.net
Key aspects of this synergistic approach include:
Modeling Polymerization Reactions: Computational methods can be used to simulate the polymerization of silicone oils, providing insights into reaction mechanisms, curing degrees, and the growth of polymer chains. dntb.gov.uamdpi.commdpi.com This can help in optimizing reaction conditions and designing more efficient synthetic processes.
Predicting Material Properties: MD simulations can be used to predict the mechanical properties of silicone sealants and other silicone-based materials. researchgate.net By modeling the relationship between the molecular structure and the macroscopic properties, researchers can design new materials with desired characteristics.
Understanding Structure-Property Relationships: Computational studies can help to elucidate the relationship between the chemical structure of silanes and their polymers and the resulting electronic, optical, and mechanical properties. This understanding is crucial for the rational design of new materials based on this compound.
This integrated approach, combining theoretical predictions with experimental validation, is expected to accelerate the development of new materials and technologies based on this compound and other organosilicon compounds.
Q & A
Q. What are the recommended laboratory synthesis methods for phenyl methyl difluorosilane?
this compound can be synthesized via Grignard reactions or hydrosilylation. A typical approach involves reacting methyl dichlorosilane with phenylmagnesium bromide under anhydrous conditions in tetrahydrofuran (THF) at -78°C, followed by fluorination using a fluorinating agent like potassium bifluoride (KHF₂). Purity is ensured via fractional distillation, and intermediates should be monitored by <sup>29</sup>Si NMR to confirm silane bond formation .
Q. What safety protocols are essential when handling this compound?
Critical precautions include:
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of volatile byproducts .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard) .
- Storage : Keep in airtight glass containers under inert gas (e.g., argon) at 2–10°C to prevent hydrolysis .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water due to potential exothermic reactions .
Q. Which analytical techniques are optimal for assessing this compound purity?
Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurities and <sup>19</sup>F NMR (δ -120 to -150 ppm) to confirm fluorosilane bonds. FT-IR can detect Si-F stretches (~800–950 cm⁻¹). Cross-validate with elemental analysis for C, H, and F content .
Q. How should this compound be stored to prevent degradation?
Store in amber glass vials under inert gas (argon/nitrogen) to minimize oxidation. Maintain temperatures below 10°C and avoid moisture by adding molecular sieves. Regularly check for pressure buildup due to potential HF release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Contradictions in <sup>1</sup>H NMR or IR spectra often arise from residual solvents or hydrolysis byproducts. Methodological steps:
- Purification : Re-distill under reduced pressure and use deuterated solvents for NMR.
- Hydration Control : Conduct reactions in rigorously dried glassware with activated 4Å molecular sieves.
- Multi-Technique Validation : Cross-reference with X-ray crystallography (if crystalline) or high-resolution MS .
Q. What experimental designs optimize this compound’s reactivity with nucleophiles?
Use kinetic studies under varying temperatures (25–80°C) and solvents (e.g., DMF vs. THF). Monitor Si-F bond cleavage via <sup>19</sup>F NMR kinetics. For steric effects, compare reactions with bulky nucleophiles (e.g., tert-butoxide) versus smaller ones (e.g., methoxide). Computational modeling (DFT) can predict transition states .
Q. How do substituents influence the stability of this compound derivatives?
Steric hindrance from ortho-substituted aryl groups (e.g., 2,6-dimethylphenyl) reduces hydrolysis rates by ~40% compared to unsubstituted phenyl. Study via:
Q. What strategies address contradictions in catalytic applications of this compound?
Discrepancies in catalytic efficiency (e.g., in cross-coupling reactions) may stem from trace metal impurities or solvent polarity. Solutions:
- Controlled Reagent Screening : Use ultrapure solvents and compare Pd vs. Ni catalysts.
- In Situ Monitoring : Employ Raman spectroscopy to detect intermediate silane-metal complexes.
- Statistical Analysis : Apply ANOVA to evaluate reproducibility across trials, as done in fluorosilane dental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
